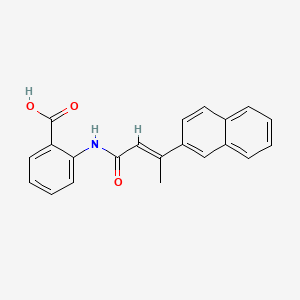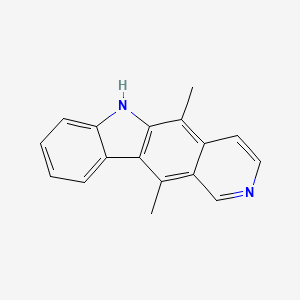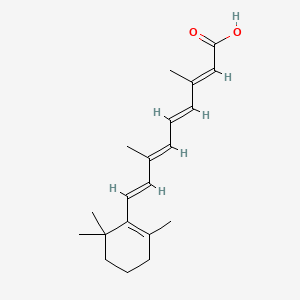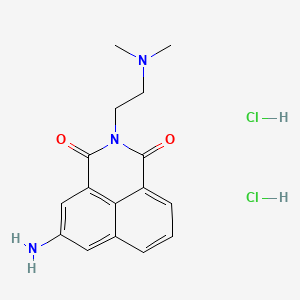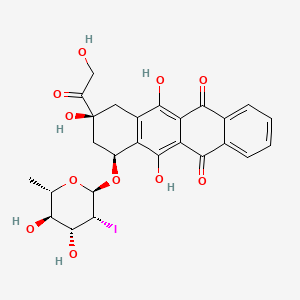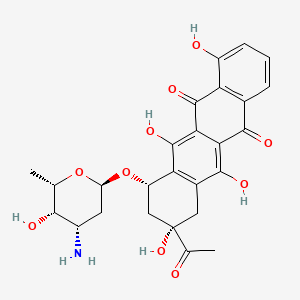![molecular formula C17H14BrF2N3O3S B1684289 N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 918504-27-5](/img/structure/B1684289.png)
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Übersicht
Beschreibung
“N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves targeting FGFRs, which play an essential role in various types of tumors . The specific synthesis process of “N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . The structure of the specific compound “N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” is not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: Targeting B-RAF Mutations
B-Raf IN 11: is primarily investigated for its potential in cancer therapy, particularly targeting B-RAF mutations. The compound has shown promise in inhibiting the mutated B-RAF protein, which is often found in melanoma and other cancers . This inhibition can disrupt the downstream signaling pathways that lead to tumor growth and proliferation.
Melanoma Treatment: Overcoming Drug Resistance
In melanoma treatment, resistance to existing B-RAF inhibitors is a significant challengeB-Raf IN 11 may offer a new therapeutic option by effectively interacting with rare B-RAF insertion variants that are not targeted by current drugs . This could potentially extend the benefits of targeted therapy to a broader range of melanoma patients.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The compound’s derivative, 1H-pyrrolo[2,3-b]pyridine, has been identified as a potent inhibitor of FGFR, which plays a crucial role in various types of tumors . By inhibiting FGFR, B-Raf IN 11 could be used to prevent cancer cell proliferation and metastasis.
Metabolic Disorders: Managing Blood Glucose Levels
Research suggests that pyrrolo[3,4-c]pyridine derivatives, related to B-Raf IN 11 , may have applications in managing blood glucose levels . This could lead to potential treatments for conditions like diabetes and other metabolic disorders.
Protein Kinase Inhibition: Broad Spectrum Anticancer Activity
B-Raf IN 11: serves as a synthetic intermediate for azaindole-based protein kinase inhibitors . These inhibitors have a broad spectrum of anticancer activity, targeting various kinases involved in cancer progression.
Structural Bioinformatics: Drug Design and Targeted Therapy
The compound is also valuable in structural bioinformatics for the design and optimization of targeted therapies . Molecular modeling studies of B-Raf IN 11 and its interactions with B-RAF variants can inform the development of more effective cancer treatments.
Wirkmechanismus
Target of Action
The primary target of B-Raf IN 11 is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in various biological processes, including tissue development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
B-Raf IN 11 interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . B-Raf IN 11 inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFR by B-Raf IN 11 affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various cellular processes such as cell proliferation, migration, and angiogenesis . By inhibiting FGFR, B-Raf IN 11 disrupts these pathways, leading to potential therapeutic effects in various types of cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that B-Raf IN 11 can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that B-Raf IN 11 has potent anti-cancer activity.
Safety and Hazards
The safety and hazards associated with the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid include acute oral toxicity and eye irritation . The specific safety and hazards of “N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” are not detailed in the available resources.
Zukünftige Richtungen
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives involve their potential use in cancer therapy due to their potent activities against FGFR1, 2, and 3 . The specific future directions for “N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” are not detailed in the available resources.
Eigenschaften
IUPAC Name |
N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGCDQPUZGXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475207 | |
| Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide | |
CAS RN |
918504-27-5 | |
| Record name | N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EC 806-749-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


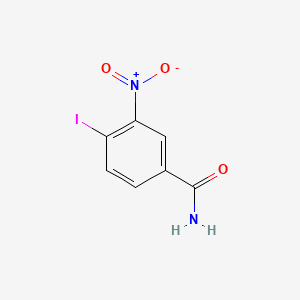

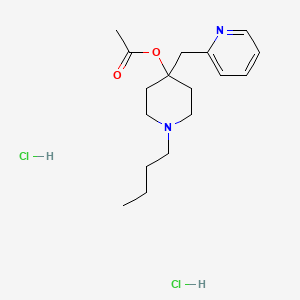

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)
